molecular formula C9H13F3N2O B13325696 1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol

1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol

Katalognummer: B13325696
Molekulargewicht: 222.21 g/mol
InChI-Schlüssel: OYUAXZVBDVXKQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol is a chemical compound with the molecular formula C9H13F3N2O It is characterized by the presence of a trifluoromethyl group, an imidazole ring, and a hydroxyl group

Vorbereitungsmethoden

The synthesis of 1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol typically involves the reaction of 1,1,1-trifluoroacetone with 2-isopropylimidazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Analyse Chemischer Reaktionen

1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This combination of properties makes it a versatile compound for various applications .

Vergleich Mit ähnlichen Verbindungen

1,1,1-Trifluoro-3-(2-isopropyl-1H-imidazol-1-yl)propan-2-ol can be compared with other similar compounds, such as:

These comparisons highlight the unique features of this compound, particularly its combination of a trifluoromethyl group, an imidazole ring, and a hydroxyl group, which contribute to its diverse applications and reactivity.

Eigenschaften

Molekularformel

C9H13F3N2O

Molekulargewicht

222.21 g/mol

IUPAC-Name

1,1,1-trifluoro-3-(2-propan-2-ylimidazol-1-yl)propan-2-ol

InChI

InChI=1S/C9H13F3N2O/c1-6(2)8-13-3-4-14(8)5-7(15)9(10,11)12/h3-4,6-7,15H,5H2,1-2H3

InChI-Schlüssel

OYUAXZVBDVXKQK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=NC=CN1CC(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.